
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is a chemical compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bromine atom and a dioxaborolane group attached to the bipyridine core. It is widely used in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine typically involves the following steps:
Bromination of 2,2’-bipyridine: The starting material, 2,2’-bipyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Formation of the dioxaborolane group: The brominated bipyridine is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dioxaborolane group.
Industrial Production Methods
Industrial production of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Cross-coupling reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Palladium catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are often used as bases to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents for these reactions.
Major Products Formed
The major products formed from the reactions of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine include various bipyridine derivatives with different substituents, depending on the nature of the nucleophile or coupling partner used in the reaction.
Scientific Research Applications
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine has several scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Material science: The compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination chemistry: It is used to form stable complexes with transition metals, which are studied for their catalytic and electronic properties.
Biological research: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine involves its ability to form stable complexes with transition metals. These complexes can undergo various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dioxaborolane group in the compound acts as a boron source, which is essential for the Suzuki-Miyaura cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain cross-coupling reactions.
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is unique due to the presence of both a bromine atom and a dioxaborolane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C16H18BBrN2O2 |
|---|---|
Molecular Weight |
361.0 g/mol |
IUPAC Name |
2-bromo-6-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H18BBrN2O2/c1-15(2)16(3,4)22-17(21-15)11-9-13(20-14(18)10-11)12-7-5-6-8-19-12/h5-10H,1-4H3 |
InChI Key |
RMHKIRAGYLMZOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


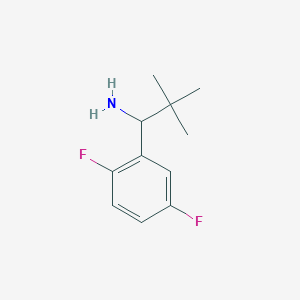
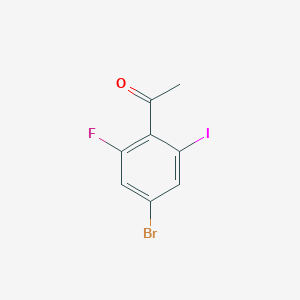
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)

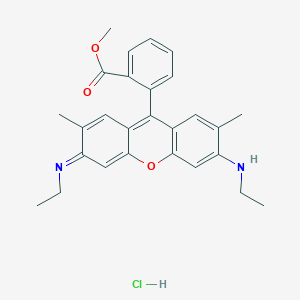
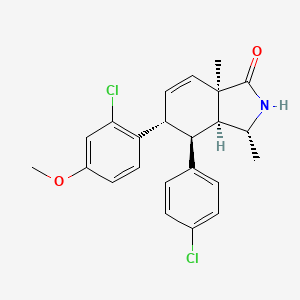

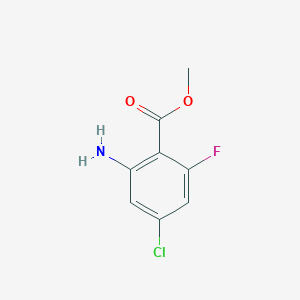
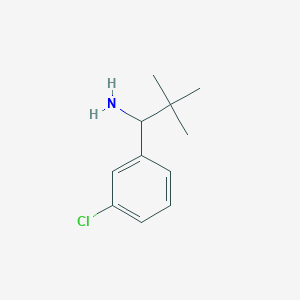
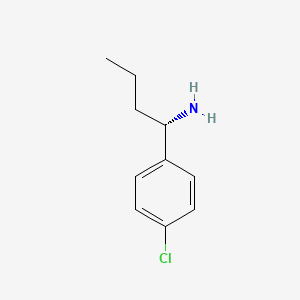
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)

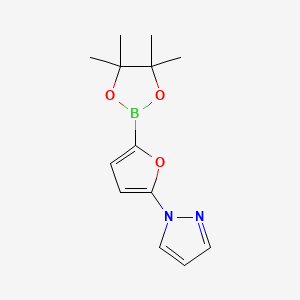
![2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12972152.png)
